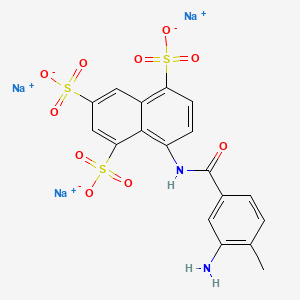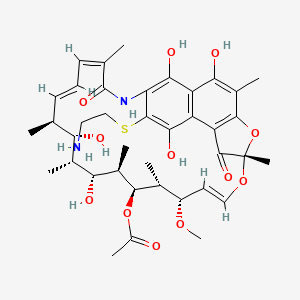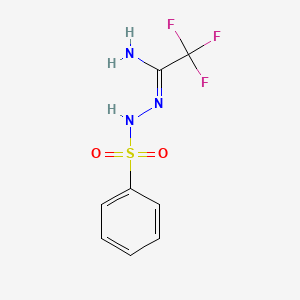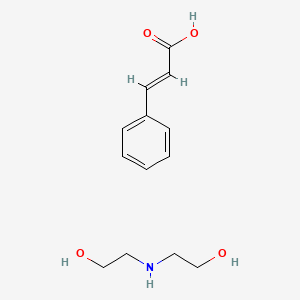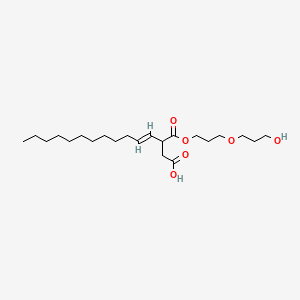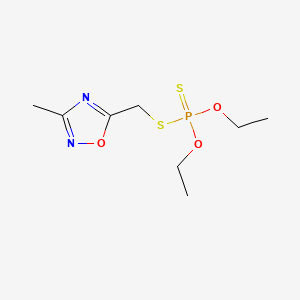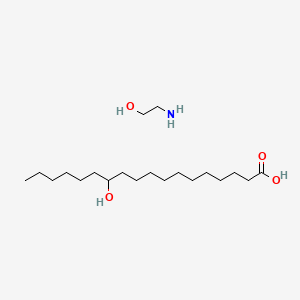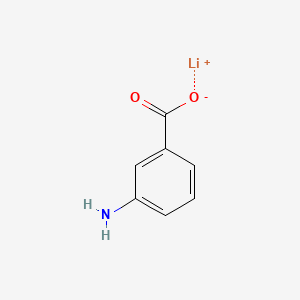
Lithium 3-aminobenzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lithium 3-aminobenzoate is an organometallic compound that combines lithium with 3-aminobenzoic acid. This compound is of interest due to its potential applications in various fields, including chemistry, biology, and industry. The presence of both lithium and the aminobenzoate moiety provides unique chemical properties that can be exploited for various purposes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of lithium 3-aminobenzoate typically involves the reaction of 3-aminobenzoic acid with a lithium base, such as lithium hydroxide or lithium carbonate. The reaction is usually carried out in an aqueous or alcoholic medium at elevated temperatures to ensure complete dissolution and reaction of the starting materials. The general reaction can be represented as follows:
C7H7NO2+LiOH→C7H6LiNO2+H2O
Industrial Production Methods
On an industrial scale, the production of this compound may involve more sophisticated techniques, such as continuous flow reactors, to ensure high yield and purity. The use of automated systems can also help in maintaining consistent reaction conditions and minimizing human error.
Analyse Des Réactions Chimiques
Types of Reactions
Lithium 3-aminobenzoate can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The carboxylate group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic reagents like nitric acid, sulfuric acid, and halogens are used under controlled conditions.
Major Products
Oxidation: Nitro-3-aminobenzoate, nitroso-3-aminobenzoate.
Reduction: 3-Aminobenzyl alcohol, 3-aminobenzaldehyde.
Substitution: Various substituted derivatives depending on the electrophile used.
Applications De Recherche Scientifique
Lithium 3-aminobenzoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme activities.
Medicine: Explored for its potential therapeutic effects, particularly in the context of mood stabilization and neuroprotection.
Industry: Utilized in the production of specialty chemicals and as an additive in various industrial processes.
Mécanisme D'action
The mechanism of action of lithium 3-aminobenzoate involves its interaction with various molecular targets. The lithium ion can modulate the activity of enzymes and receptors, while the aminobenzoate moiety can participate in hydrogen bonding and other interactions. Key pathways affected include:
Glycogen synthase kinase-3 (GSK-3): Inhibition of this enzyme can lead to neuroprotective effects.
Inositol monophosphatase (IMPA): Modulation of this enzyme can affect neurotransmitter signaling and mood regulation.
Comparaison Avec Des Composés Similaires
Lithium 3-aminobenzoate can be compared with other similar compounds, such as:
Lithium carbonate: Commonly used in the treatment of bipolar disorder, but lacks the specific interactions provided by the aminobenzoate moiety.
3-Aminobenzoic acid: Shares the aminobenzoate structure but lacks the lithium ion, which limits its applications in mood stabilization and neuroprotection.
Lithium orotate: Another lithium salt with potential therapeutic effects, but with different pharmacokinetics and molecular interactions.
Propriétés
Numéro CAS |
84434-85-5 |
|---|---|
Formule moléculaire |
C7H6LiNO2 |
Poids moléculaire |
143.1 g/mol |
Nom IUPAC |
lithium;3-aminobenzoate |
InChI |
InChI=1S/C7H7NO2.Li/c8-6-3-1-2-5(4-6)7(9)10;/h1-4H,8H2,(H,9,10);/q;+1/p-1 |
Clé InChI |
HFUNGZFRJSOZIQ-UHFFFAOYSA-M |
SMILES canonique |
[Li+].C1=CC(=CC(=C1)N)C(=O)[O-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


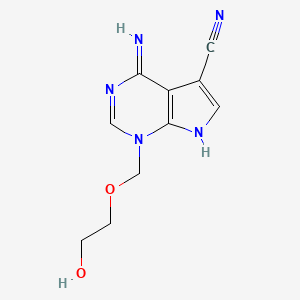

![5-[(4-Amino-5-methoxy-2-tolyl)azo]salicylic acid](/img/structure/B12677383.png)
